Home > Products > Screening Compounds P136833 > 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one -

5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-4892278
CAS Number:
Molecular Formula: C23H23NO2S2
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial agents: [] Rhodanine derivatives have shown promising activity against various bacterial and fungal strains.
  • Antiviral agents: [] Some analogs have demonstrated inhibitory activity against specific viral enzymes.
  • Anticancer agents: [] Certain derivatives have exhibited cytotoxic effects against cancer cell lines.
  • Protein kinase inhibitors: [] Rhodanines can act as inhibitors of specific protein kinases, which play crucial roles in cellular processes.
Synthesis Analysis
  • Synthesis of the starting thiazolidinone: The reaction of cyclohexylamine with carbon disulfide and chloroacetic acid could yield 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. []
  • Knoevenagel Condensation: The resulting thiazolidinone could then undergo a Knoevenagel condensation with 4-(benzyloxy)benzaldehyde in the presence of a base catalyst (e.g., piperidine, sodium acetate) to afford the final compound. [, , ]
Molecular Structure Analysis

Based on the structural analysis of analogous compounds [, , , , ], we can predict some structural features of 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one:

  • Intramolecular Interactions: Intramolecular C-H···O, C-H···S, or O-H···O interactions might be present depending on the conformation adopted by the molecule, potentially influencing its stability and biological activity. [, , ]
  • Isomerism: The presence of the C=C double bond in the benzylidene substituent introduces the possibility of E and Z isomers. The Z isomer is often the more thermodynamically stable and preferentially formed in Knoevenagel condensations. [, ]
Mechanism of Action
  • Enzyme inhibition: Rhodanines can inhibit specific enzymes involved in bacterial cell wall synthesis, viral replication, or tumor cell proliferation. [, , ]
  • DNA binding: Certain derivatives have shown DNA binding affinity, potentially interfering with DNA replication and transcription. []
  • Modulation of signaling pathways: Some analogs can influence cellular signaling pathways by acting as agonists or antagonists of specific receptors. []
Physical and Chemical Properties Analysis
  • Appearance: Typically, they are crystalline solids with varying colors depending on the substituents. [, , ]
  • Solubility: Solubility can vary depending on the nature and position of substituents. They are generally soluble in organic solvents like DMSO and DMF but less soluble in water. [, ]
  • Melting point: Substituents significantly influence the melting point, usually ranging from moderate to high temperatures. [, ]

3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound represents the core structure of the target compound without the 5-[4-(benzyloxy)benzylidene] substituent. []
  • Relevance: This compound shares the central 1,3-thiazolidin-4-one ring system and the 3-cyclohexyl substituent with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. []

(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound, a thiazolidin-4-one derivative, forms chains through N—H⋯O hydrogen bonds in its crystal structure. []
  • Relevance: It belongs to the same class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives as the target compound, 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, differing in the substituents on the phenyl ring and at the 3-position of the thiazolidinone ring. []

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound, studied for its pharmacological properties, forms a clathrate complex with β-cyclodextrin. Research suggests this complex, in nanopowder form, exhibits low toxicity. []
  • Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, differing in the substituent at the 3-position. []

3-[(2-Furylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one (FTT)

  • Compound Description: This compound serves as an ionophore in Zn2+ PVC-based membrane sensors. It exhibits high selectivity and sensitivity towards Zn2+ over various other cations. []
  • Relevance: This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one class, similar to 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. The key difference lies in the substituent at the 3-position, with FTT having a [(2-furylmethylene)amino] group. []

(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound is a product of the reaction between 3-aminorhodanine and aldehydes. []
  • Relevance: This compound belongs to the same class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones as the target compound 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. The difference lies in the substituents at the 3- and 5-positions of the thiazolidinone ring. []

(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This molecule is identified as a lead compound and a nanomolar DYRK1A inhibitor (IC50 0.028 μM). []
  • Relevance: This compound belongs to the same class of 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives as the target compound 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, differing in the substituents on the phenyl ring and at the 3-position of the thiazolidinone ring. []

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one

  • Compound Description: This molecule is identified as a lead compound and a nanomolar DYRK1A inhibitor (IC50 0.033 μM). []
  • Relevance: This compound is structurally related to 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one as both are part of the broader category of 1,3-thiazolidin-4-one derivatives. []

(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound forms inversion dimers linked by pairs of O—H⋯O hydrogen bonds in its crystal structure. []
  • Relevance: This compound is structurally similar to 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, differing in the substituents on the phenyl ring and at the 3-position of the thiazolidinone ring. []

(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Compound Description: This compound shows a specific orientation of its heterocyclic ring with respect to the anilinic benzene and phenyl rings. []
  • Relevance: Similar to the target compound, this compound is a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative. The structural variations lie in the substituents on the phenyl ring and at the 3-position of the thiazolidinone ring. []

5-Benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT)

  • Compound Description: BPT analogs have been investigated for their antitumor activity. Some analogs induce apoptosis in cancer cells without harming normal cells. []
  • Relevance: BPT and 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one share the core structure of a 5-benzylidene-1,3-thiazolidin-4-one, differing in the substituents at the 2- and 3-positions. []

5-Benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

  • Compound Description: This chalcone analog, with a thiazolidinone core, is synthesized for its potential as a cytotoxic and anticancer agent. []
  • Relevance: This compound shares the core 5-benzylidene-1,3-thiazolidin-4-one structure with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, differing in the substituents at the 2- and 3-positions. []

5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one

  • Compound Description: This compound and its analogs (with varying arylidene groups) are investigated for their potential as antimicrobial agents. []
  • Relevance: These compounds share the 2-thioxo-1,3-thiazolidin-4-one core with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. They differ in the substituents at the 3 and 5 positions of the thiazolidinone ring. []

3-Benzyl-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one

  • Compound Description: This compound's crystal structure reveals specific dihedral angles between the thiazole ring and the two phenyl rings. []
  • Relevance: This compound, similar to the target compound, is a 5-benzylidene-1,3-thiazolidin-4-one derivative. It differs from the target compound by the substituents at the 2- and 3-positions of the thiazolidinone ring. []

(E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One

  • Compound Description: This compound and its derivatives are synthesized and evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. []
  • Relevance: This series of compounds share the thiazolidine ring system with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, although they lack the 2-thioxo-4-one moiety. []

(Z)-5-[4-(dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one

  • Compound Description: The molecular structure of this compound is characterized by a wide C-C-C angle at a specific methine C atom. []
  • Relevance: This compound belongs to the 5-arylidene-1,3-thiazolidin-4-one family, similar to 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, but with variations in the 2- and 5-position substituents. []

2-(p-substituted benzylidene)-3-(5-methyl-1, 3, 4-thiadiazol-2-yl) thiazolidin-4-ones

  • Compound Description: This class of compounds was synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria was studied. []
  • Relevance: This series of compounds shares the thiazolidin-4-one ring system with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, although they lack the 2-thioxo substituent. []
  • Compound Description: This class of compounds was synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria was studied. []
  • Relevance: This series of compounds shares the thiazolidin-4-one ring system with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, although they lack the 2-thioxo substituent. []
  • Compound Description: This class of compounds was synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria was studied. []
  • Relevance: This series of compounds shares the thiazolidin-4-one ring system with 5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, although they lack the 2-thioxo substituent. []

Properties

Product Name

5-[4-(benzyloxy)benzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C23H23NO2S2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C23H23NO2S2/c25-22-21(28-23(27)24(22)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)26-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-15,19H,2,5-6,9-10,16H2/b21-15-

InChI Key

XLPQXXDVABPJTO-QNGOZBTKSA-N

SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)SC2=S

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.